
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features an allyloxy group attached to the benzene ring and an isoxazole ring substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the allyloxy group: This step involves the reaction of the benzene ring with an allyl halide in the presence of a base.
Formation of the benzamide: This final step involves the reaction of the isoxazole derivative with an amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Thiolates, amides, and ethers.
科学研究应用
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-hepatitis B virus agent.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Research: It can be used as a probe to study the function of various biological pathways.
作用机制
The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. For example, in the context of its anti-hepatitis B virus activity, it inhibits the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), thereby reducing viral replication . The exact molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
Similar Compounds
(3-Phenylisoxazol-5-yl)methanimine derivatives: These compounds have similar structural features and have been studied for their anti-hepatitis B virus activity.
(3-Phenylisoxazol-5-yl)methanol derivatives: These compounds have been synthesized using one-pot methods and have shown biological and pharmaceutical properties.
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, its specific substitution pattern on the benzene ring and the isoxazole ring contributes to its distinct chemical and biological properties.
属性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) |
InChI 键 |
ZMCKVXCJIIVYLU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
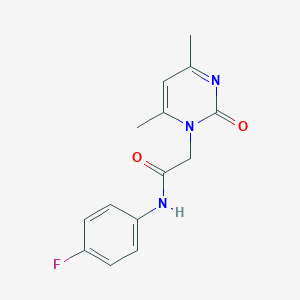
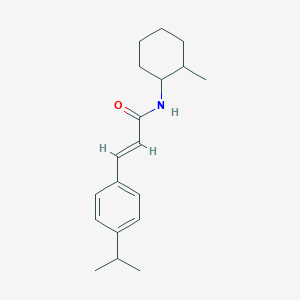

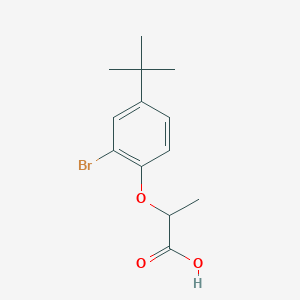
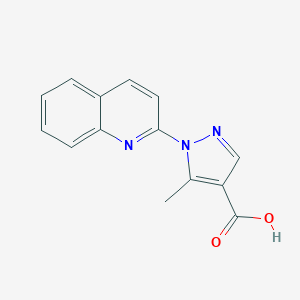
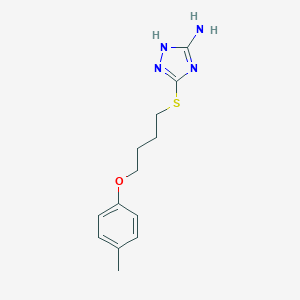
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
